2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide
Description
This compound is a halogenated benzenesulfonamide derivative characterized by a benzene ring substituted with bromine (Br) at position 2 and chlorine (Cl) at positions 4 and 5. The sulfonamide group is functionalized with a 2-(diethylamino)ethyl side chain, imparting both lipophilic and basic properties. Such structural features are common in bioactive molecules, where halogenation enhances target binding affinity, and the diethylaminoethyl group improves solubility or membrane permeability .
Key Properties (hypothetical data based on structural analogs):
- Molecular Formula: C₁₂H₁₄BrCl₂N₂O₂S
- Molecular Weight: ~424.1 g/mol
- LogP: ~3.2 (predicted high lipophilicity due to halogenation)
- pKa: ~9.5 (amine group)
Properties
IUPAC Name |
2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrCl2N2O2S/c1-3-17(4-2)6-5-16-20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8,16H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCFPLPROVYZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide can be represented as follows:
- Molecular Formula : C₁₄H₁₈BrCl₂N₃O₂S
- Molecular Weight : 392.19 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess significant antibacterial properties. The presence of halogen atoms in the structure may enhance the antimicrobial efficacy against various pathogens.
- Anticancer Properties : There is emerging evidence suggesting that compounds with similar structures may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
- Protein Binding : Investigations into the binding affinity to plasma proteins like human serum albumin (HSA) reveal that the compound may exhibit moderate to strong interactions, affecting its pharmacokinetics and bioavailability.
Antimicrobial Studies
A study analyzed the antimicrobial effectiveness of various sulfonamide derivatives, including 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These findings suggest promising antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Halogenation Patterns
The bromo-dichloro substitution pattern distinguishes this compound from simpler sulfonamides. Comparisons include:
| Compound Name | Halogen Substitution | Molecular Weight (g/mol) | LogP | Key Applications |
|---|---|---|---|---|
| 2-Bromo-4,5-dichloro derivative (Target) | Br (2), Cl (4,5) | 424.1 | 3.2 | Enzyme inhibition studies |
| 4-Chloro-N-[2-(diethylamino)ethyl] derivative | Cl (4) | 315.8 | 2.1 | Antimicrobial screening |
| 2,4,5-Trichloro derivative | Cl (2,4,5) | 355.6 | 3.0 | Anticancer research |
Findings :
Amine Side Chain Modifications
The 2-(diethylamino)ethyl group is critical for solubility and charge distribution. Comparisons with analogs bearing different amine groups:
| Compound Name | Amine Substituent | pKa | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | Diethylaminoethyl | ~9.5 | 0.8 (pH 7.4) |
| N-(2-Dimethylaminoethyl) analog | Dimethylaminoethyl | ~8.9 | 1.2 (pH 7.4) |
| N-(2-Pyrrolidinoethyl) analog | Pyrrolidinoethyl | ~10.2 | 0.5 (pH 7.4) |
Findings :
- Diethylaminoethyl provides moderate basicity, balancing ionization (protonation at physiological pH) and lipid solubility.
- Dimethylaminoethyl analogs exhibit higher solubility due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
